1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid
Description
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid is a complex organic compound that features a benzimidazole core linked to an indane derivative through an ethoxy bridge
Properties
IUPAC Name |
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.C2H2O4/c1-2-7-20-19(6-1)21-15-22(20)10-11-23-12-13-24-18-9-8-16-4-3-5-17(16)14-18;3-1(4)2(5)6/h1-2,6-9,14-15H,3-5,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHAOQHNUGDLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCOCCN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid typically involves multiple steps:
Formation of the Indane Derivative: The starting material, 2,3-dihydro-1H-indene, is reacted with ethylene oxide in the presence of a base to form 2-(2,3-dihydro-1H-inden-5-yloxy)ethanol.
Linking to Benzimidazole: The 2-(2,3-dihydro-1H-inden-5-yloxy)ethanol is then reacted with 1H-benzimidazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound.
Oxalate Formation: Finally, the product is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling step and crystallization techniques for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form indanone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Indanone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The indane derivative may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-amine, 2,3-dihydro-: Similar indane structure but lacks the benzimidazole moiety.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains an indane structure with a ketone group instead of the benzimidazole.
5-Ethyl-2,3-dihydro-1H-inden-1-one: Another indane derivative with different substituents.
Uniqueness
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid is unique due to its combination of a benzimidazole core and an indane derivative, which may confer unique biological and chemical properties not found in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
